Androstan-17-ol

Androgen Receptor Binding Nuclear Receptor Pharmacology Prostate Biology

Androstan-17-ol (5α-androstan-17β-ol) is the minimal C19 androstane scaffold lacking C3 oxygenation, retaining ~50% testosterone androgenic activity. It is the definitive reference for mapping androgen receptor (AR) ligand-binding residues and distinguishing C3-dependent signaling. As a negative control in 17β-HSD assays, its differential substrate recognition validates inhibitor specificity. Procure this calibrated baseline for systematic A-ring SAR and stable isotope-labeled internal standard synthesis.

Molecular Formula C19H32O
Molecular Weight 276.5 g/mol
Cat. No. B1197805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrostan-17-ol
Synonyms5 alpha-androstan-17 beta-ol
androstan-17-ol
Molecular FormulaC19H32O
Molecular Weight276.5 g/mol
Structural Identifiers
SMILESCC12CCCCC1CCC3C2CCC4(C3CCC4O)C
InChIInChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3
InChIKeyQUKZBUCPOSYYFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.005 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Androstan-17-ol Procurement Guide: Core Structure for Androgen Receptor Research and Steroid Biochemistry


Androstan-17-ol (systematic name: 5α-androstan-17β-ol, CAS: 1225-43-0) is a C19 monohydroxylated androstane steroid [1]. Its molecular formula is C₁₉H₃₂O with a molecular weight of 276.5 g/mol [1]. The compound features the saturated cyclopentanoperhydrophenanthrene nucleus (gonane skeleton) and a single hydroxyl group at the C17β position, with no oxygen functionality at C3 [1]. This monofunctional steroid skeleton distinguishes it from related difunctional compounds such as androstanolone (5α-androstan-17β-ol-3-one, DHT) [2] and androsterone (5α-androstan-3α-ol-17-one) [2]. Androstan-17-ol serves as a critical core scaffold for understanding steroid-receptor interactions and as a reference backbone for structural modification studies in medicinal chemistry [3].

Androstan-17-ol Replacement Risks: Why 17β-OH Monofunctional Steroids Are Not Interchangeable with 3-Keto Analogs


Substituting androstan-17-ol with structurally similar androstane derivatives carries substantial research validity risks because minor structural alterations profoundly alter biological activity profiles. The presence or absence of a C3 oxygen functionality fundamentally changes the compound's interaction with androgen receptors and metabolizing enzymes [1]. For instance, 5α-androstan-17β-ol retains significant androgenic activity despite lacking the C3 ketone present in androstanolone (5α-androstan-17β-ol-3-one) [1]. Moreover, the stereochemistry at C5 (α versus β) and C17 (α versus β) creates distinct isomers with divergent receptor binding affinities and metabolic fates [2]. Generic interchange among androstan-17-ol, androsterone, androstanolone, or their stereoisomers without accounting for these structural distinctions will introduce uncontrolled variables into experimental systems, compromising reproducibility in receptor binding assays, metabolism studies, and structure-activity relationship investigations [3].

Androstan-17-ol Selection Evidence: Comparative Binding, Metabolic Stability, and Anabolic Selectivity Data


Comparative Androgen Receptor Binding Affinity: 5α-Androstan-17β-ol vs. 5α-DHT

5α-androstan-17β-ol demonstrates measurable binding to androgen receptor (AR) in rat prostate cytosol despite lacking the C3 oxygen functionality considered essential for high-affinity AR interaction [1]. The compound competes with 5α-dihydrotestosterone (5α-DHT) for specific receptor binding sites in both cytosol and nuclear fractions [1]. Studies indicate that C3-oxygen-lacking 17β-hydroxyandrostanes can retain meaningful androgenic activity; specifically, 5α-androst-2-en-17β-ol exhibits 50% of the androgenic activity of testosterone when administered subcutaneously to rats [1]. This finding establishes that 17β-hydroxyl functionality alone is sufficient to confer measurable AR engagement, distinguishing androstan-17-ol from completely inactive C3/C17-unsubstituted androstane [1].

Androgen Receptor Binding Nuclear Receptor Pharmacology Prostate Biology

A-Ring Double Bond Introduction Modulates Anabolic Potency: Structure-Activity Relationship Quantification

Systematic introduction of single double bonds at positions 1, 2, 3, or 4 into the 5α-androstan-17β-ol molecule produces quantitatively distinct effects on anabolic (myotrophic) activity [1]. The relative levator ani (anabolic) activity compared to testosterone (assigned 100%) varies dramatically depending on double bond position: 85% (Δ1), 160% (Δ2), 69% (Δ3), and 18% (Δ4) [1]. The Δ2-derivative shows a 1.6-fold enhancement over testosterone, whereas the Δ4-derivative shows an 82% reduction in anabolic activity [1]. This position-dependent modulation establishes androstan-17-ol as a uniquely sensitive scaffold where minor A-ring modifications yield substantial, predictable changes in biological activity [1].

Anabolic-Androgenic Ratio SAR Studies Muscle Biology

Enzymatic Substrate Specificity: Androstanolone vs. Androstan-17-ol in 17β-HSD Assays

The 3-keto functionality in androstanolone (5α-androstan-17β-ol-3-one) markedly influences its recognition as a substrate by steroid-metabolizing enzymes compared to androstan-17-ol (5α-androstan-17β-ol) [1]. Fungal strain Drechslera sp. Ph F-34 expresses 17β-hydroxysteroid dehydrogenase (17β-HSD) activity that converts 3-oxo-androstane substrates to 17β-reduced derivatives, demonstrating that the 3-oxo group is a key recognition element for enzymatic turnover [1]. The monofunctional androstan-17-ol lacking the C3 oxygen is expected to exhibit distinct metabolic stability and enzymatic processing compared to its 3-oxo counterpart [1]. This differential substrate recognition has implications for studies involving 17β-HSD inhibition screening and steroid metabolism pathway mapping [1].

Steroid Metabolism Hydroxysteroid Dehydrogenase Enzymology

C17 Stereochemistry Differentiation: 17β-OH vs. 17α-OH Isomer Pharmacological Divergence

The stereochemical orientation of the C17 hydroxyl group in androstan-17-ol derivatives creates distinct isomers with divergent biological and pharmacological properties [1]. In studies of neuroactive steroid modulation of GABA-A receptor function, the stereospecificity at C17 is critical for ethanol-like discriminative stimulus effects [1]. For 2,3-epithio-substituted derivatives, epitiostanol (2α,3α-epithio-5α-androstan-17β-ol) exhibits antiestrogenic activity via estrogen receptor antagonism while retaining androgen receptor agonism [2], whereas the 17α-epimer would be expected to show altered receptor pharmacology [1]. The C17 stereochemistry also influences metabolic processing by 17β-HSD enzymes, which exhibit strict stereospecificity for the 17β-configuration [1]. This stereochemical divergence means that 5α-androstan-17α-ol and 5α-androstan-17β-ol cannot be used interchangeably in receptor binding or metabolism studies without introducing uncontrolled variables [1].

Steroid Stereochemistry Receptor Pharmacology Metabolic Fate

Androstan-17-ol Serves as Minimalist Scaffold for Anabolic-Androgenic Ratio Optimization

Androstan-17-ol and its 17α-methylated derivative serve as core scaffolds for developing compounds with favorable anabolic-to-androgenic ratios [1]. The 2-dehydro derivative of 17α-methyl-5α-androstan-17β-ol exhibits an anabolic potency of 1200% relative to the reference standard (17α-methyltestosterone) [1]. More importantly, the 2-dehydro-1α-methyl derivative achieves a myotrophic-to-androgenic ratio of 9.3, representing the widest separation between desired anabolic effect and undesired androgenic side effects among tested analogs [1]. This demonstrates that the androstan-17-ol scaffold is amenable to A-ring modifications that yield substantial improvements in therapeutic index compared to unmodified testosterone derivatives [1].

Anabolic Steroid Design Myotrophic-Androgenic Ratio Medicinal Chemistry

Androstanolone Shows Substrate-Specific Activity in Bacterial Steroid Degradation Enzymes

In bacterial steroid degradation pathways, androstanolone (5α-androstan-17β-ol-3-one) exhibits measurable but low relative activity as a substrate for ketosteroid hydroxylase (Ksh) enzymes compared to 4-androstene-3,17-dione (AD) [1]. Ksh wild-type enzyme (A1N) shows only 18% relative activity toward androstanolone compared to AD (100%) at 200 μM substrate concentration [1]. Variant enzymes A1V207T and A1N238D show moderately increased activity (35% and 25%, respectively), while variant A1D225R shows no detectable activity [1]. This low enzymatic turnover contrasts with 17α-methyl-1-(5α)-androstane-17β-ol-3-one, which exhibits 78% relative activity with A1N [1]. The C3-oxo group in androstanolone enables measurable but inefficient Ksh recognition, whereas androstan-17-ol (lacking C3-oxo) would be expected to show negligible Ksh substrate activity [1].

Steroid Catabolism Enzyme Engineering Biocatalysis

Androstan-17-ol and Androstanolone: Validated Research Applications and Procurement-Relevant Use Cases


Minimal Structural Requirements for Androgen Receptor Activation Studies

Androstan-17-ol (5α-androstan-17β-ol) is specifically indicated for studies investigating the minimal pharmacophore required for androgen receptor (AR) engagement. The compound retains approximately 50% of testosterone's androgenic activity despite lacking C3 oxygenation [1]. This property makes it uniquely suited as a baseline scaffold for mutagenesis studies mapping AR ligand-binding domain residues essential for activation, and for distinguishing C3-dependent from C3-independent AR signaling mechanisms [1].

Structure-Activity Relationship (SAR) Studies of A-Ring Modified Androgens

The androstan-17-ol scaffold provides a calibrated baseline for systematic A-ring modification studies. Introduction of double bonds at positions 1, 2, 3, or 4 yields predictable, position-dependent changes in anabolic activity ranging from 18% to 160% relative to testosterone [1]. This quantifiable activity range establishes androstan-17-ol as a preferred reference compound for medicinal chemistry programs developing novel anabolic agents or selective androgen receptor modulators (SARMs) with optimized myotrophic-androgenic ratios [2].

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Enzyme Specificity and Inhibition Assays

Androstan-17-ol serves as an essential negative control in 17β-HSD activity assays due to its differential enzymatic recognition compared to 3-oxo-androstane substrates [1]. Fungal 17β-HSD enzymes require the C3-oxo group for efficient substrate turnover; androstan-17-ol lacking this functionality exhibits reduced or absent substrate activity [1]. This differential substrate recognition enables its use in inhibitor screening campaigns to distinguish competitive inhibitors from non-specific enzyme modulators, and in mapping the substrate specificity determinants of 17β-HSD isoforms [1].

Androgen Metabolism Pathway Mapping and Stable Isotope-Labeled Tracer Studies

Androstan-17-ol is a key reference compound for mapping androgen metabolism pathways, particularly in studies distinguishing 5α-reductase-dependent from 5α-reductase-independent metabolic routes [1]. The compound's defined structure without C3 oxygenation simplifies metabolic fate determination compared to difunctional steroids like androstanolone or androsterone [1]. It is procured for use as an unlabeled reference standard in LC-MS/MS and GC-MS assays quantifying endogenous androstane metabolites in biological matrices, and as a backbone for synthesizing stable isotope-labeled internal standards [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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